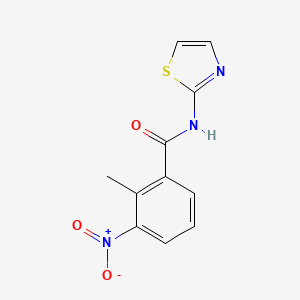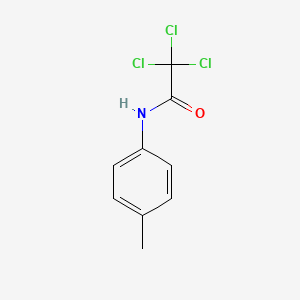
2,2,2-Trichloro-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H8Cl3NO It is a derivative of acetamide, where the acetamide group is substituted with a 4-methylphenyl group and three chlorine atoms at the alpha position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-methylphenylamine} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trichloro-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: N-substituted acetamides.
Reduction: Partially or fully dechlorinated acetamides.
Oxidation: Carboxylic acids or aldehydes derived from the methyl group.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the disruption of cellular processes.
Comparación Con Compuestos Similares
- 2,2,2-Trichloro-N-(3-methylphenyl)acetamide
- 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide
- 2,2,2-Trichloro-N-(4-chloro-2-methylphenyl)acetamide
Comparison:
- 2,2,2-Trichloro-N-(4-methylphenyl)acetamide is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions with other molecules.
- 2,2,2-Trichloro-N-(3-methylphenyl)acetamide has a similar structure but with the methyl group in a different position, potentially altering its chemical properties.
- 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide contains a methoxy group instead of a methyl group, which can significantly change its reactivity and solubility.
- 2,2,2-Trichloro-N-(4-chloro-2-methylphenyl)acetamide has an additional chlorine atom on the phenyl ring, which can affect its chemical behavior and potential applications.
Propiedades
Número CAS |
2564-09-2 |
|---|---|
Fórmula molecular |
C9H8Cl3NO |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |
Clave InChI |
LHVVPHWPKHHJQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


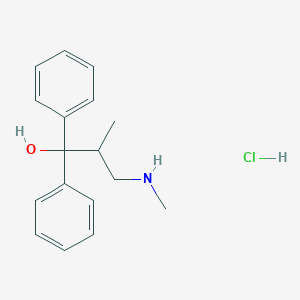

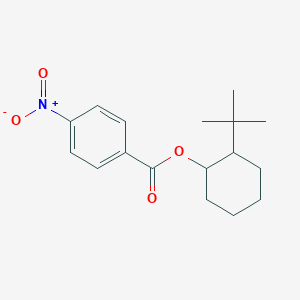

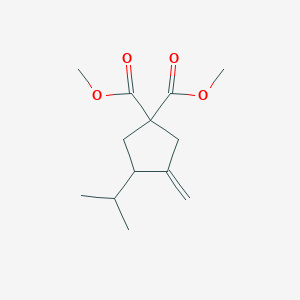
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)

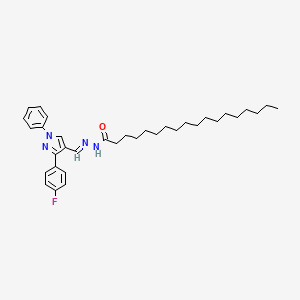
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)




